molecular formula C21H19N3O6S2 B2590639 N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 476666-43-0

N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Numéro de catalogue: B2590639
Numéro CAS: 476666-43-0
Poids moléculaire: 473.52
Clé InChI: UCEWAUISAFQYHL-WQRHYEAKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a synthetic thiazolidinedione derivative identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) nuclear receptor [https://pubmed.ncbi.nlm.nih.gov/25752939/]. PPARγ is a key regulator of adipocyte differentiation, lipid metabolism, and glucose homeostasis, making it a critical target in metabolic disease research. Furthermore, PPARγ agonists have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, positioning this compound as a valuable tool for investigating novel oncotherapeutic strategies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4357305/]. Its specific chemical structure, featuring a 3-methoxyphenyl moiety, is designed to optimize receptor binding affinity and functional activity. This reagent is intended for use in cell-based assays, receptor binding studies, and mechanistic research to further elucidate the complex signaling pathways governed by PPARγ in both metabolic disorders and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-30-15-5-2-4-13(10-15)11-18-20(27)23(21(31)32-18)9-3-6-19(26)22-16-8-7-14(24(28)29)12-17(16)25/h2,4-5,7-8,10-12,25H,3,6,9H2,1H3,(H,22,26)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEWAUISAFQYHL-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article aims to consolidate findings from various studies regarding the biological activity of this compound, providing a comprehensive overview supported by data tables and case studies.

The compound has the molecular formula C21H19N3O6S2C_{21}H_{19}N_{3}O_{6}S_{2} and a molecular weight of 473.52 g/mol. It is characterized by multiple functional groups, including a nitrophenyl moiety and thiazolidine derivatives, which contribute to its biological properties.

Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor activity . A study by Horishny and Matiychuk (2020) demonstrated that compounds similar to N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide showed significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

StudyCell LineIC50 (µM)Mechanism
Horishny & Matiychuk (2020)MCF-715.2Apoptosis induction
Smith et al. (2021)HeLa10.5Cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . In vitro studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide was conducted using human breast cancer cells (MCF-7). The study revealed that treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analysis.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of pathogenic bacteria. Results indicated effective inhibition, with notable potency against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Core Structural Variations

Modifications at the 5-Position of the Thiazolidinone Ring

The 5-arylidene group is a critical pharmacophore. Key analogues include:

Compound Name 5-Substituent Key Features Reference
Target Compound 3-Methoxyphenyl Nitro and hydroxy groups enhance polarity and redox activity.
N-[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)...]butanamide 4-Hydroxy-3-methoxyphenyl Additional hydroxy group improves solubility; lower logP (3.6 vs. ~4.0).
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)...]benzamide 3-Methoxy-4-propoxyphenyl Propoxy group increases lipophilicity (logP ~4.5); may enhance membrane penetration.
4-[(5Z)-5-(2-Methyl-3-phenylpropenylidene)...]butanamide 2-Methyl-3-phenylpropenylidene Extended conjugation alters electronic properties; potential for enhanced bioactivity.

Impact :

  • Electron-withdrawing groups (e.g., nitro in the target compound) reduce electron density, affecting binding to electrophilic targets.
  • Hydroxy/methoxy groups (e.g., in ) improve solubility but may reduce metabolic stability .
Modifications at the 3-Position (Amide Chain)

The butanamide linker and terminal aryl group influence pharmacokinetics:

Compound Name 3-Substituent Key Features Reference
Target Compound N-(2-Hydroxy-4-nitrophenyl)butanamide Nitro group may confer antimicrobial or antiparasitic activity.
N-(4-Methylthiazol-2-yl)butanamide () 4-Methylthiazole Thiazole moiety introduces heterocyclic diversity; potential kinase inhibition.
N-Phenylacetamide derivatives () Phenylacetamide Simpler structure with lower molecular weight (~350 vs. ~410 g/mol).

Impact :

  • Nitro groups (target compound) are associated with antimicrobial activity but may increase toxicity .
  • Heterocyclic termini (e.g., thiazole in ) expand target specificity .

Spectroscopic and Computational Comparisons

Spectroscopic Confirmation
  • IR Spectroscopy : The target compound’s C=S stretch (~1240–1255 cm⁻¹) and N-H stretch (~3150–3400 cm⁻¹) align with tautomeric thione forms observed in analogues (e.g., ) .
  • NMR : The (5Z)-configuration is confirmed by coupling constants and chemical shifts in the benzylidene region (δ 7.2–7.8 ppm for aromatic protons), consistent with Z-isomers in and .
Computational Properties
Property Target Compound Analogue Analogue
Molecular Weight ~431 g/mol 431 g/mol ~470 g/mol
logP ~4.0 (estimated) 3.6 ~4.5
Topological PSA ~182 Ų 182 Ų ~170 Ų
Hydrogen Bond Donors 2 2 1

Insights :

  • Higher logP in the target compound vs.
  • The nitro group increases topological polar surface area (PSA), which may limit blood-brain barrier penetration .

Q & A

Q. Basic Research Focus

  • Hemolysis assay : Incubate human erythrocytes with the compound at varying concentrations (e.g., 10–200 µM) for 24 hours. Calculate hemolysis percentage using the formula:

    Hemolysis (%)=AbssampleAbsnegative controlAbspositive controlAbsnegative control×100\text{Hemolysis (\%)} = \frac{\text{Abs}_{\text{sample}} - \text{Abs}_{\text{negative control}}}{\text{Abs}_{\text{positive control}} - \text{Abs}_{\text{negative control}}} \times 100

    Triton X-100 (1% v/v) and PBS serve as positive/negative controls, respectively .

  • MTT assay on cell lines (e.g., HEK-293 or HeLa) to assess IC₅₀ values.

What experimental designs are suitable for studying DNA interaction mechanisms?

Q. Advanced Research Focus

  • DNA damage analysis :
    • Extract DNA from fresh human blood using phenol/chloroform.
    • Treat DNA with the compound (0.1–10 mM) and analyze via agarose gel electrophoresis (1.5% gel, 80 V for 45 min). Staining with ethidium bromide reveals fragmentation patterns indicative of intercalation or strand breaks .
  • Fluorescence quenching assays using ethidium bromide-DNA complexes to calculate binding constants (e.g., Stern-Volmer plots).

How can molecular docking predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Software : Use MOE-Dock or AutoDock Vina for docking simulations.
  • Protocol :
    • Download target protein structures (e.g., DNA topoisomerase II or kinases) from the PDB.
    • Generate 3D protonated structures of the compound and optimize geometry with MMFF94x force fields.
    • Define active site residues (e.g., catalytic pockets) and run docking with flexible side chains.
    • Analyze binding poses for hydrogen bonding (e.g., nitro group with Arg residues) and π-π stacking (3-methoxyphenyl with aromatic amino acids) .

What spectroscopic and computational methods validate electronic properties?

Q. Advanced Research Focus

  • UV-Vis spectroscopy : Measure λ_max in DMSO (e.g., 320–400 nm for n→π* transitions in the nitro and thione groups) .
  • DFT calculations (B3LYP/6-31G* basis set):
    • Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gap) to predict reactivity.
    • Simulate IR/NMR spectra and compare with experimental data to resolve structural ambiguities .

How can AI-driven tools optimize synthesis and property prediction?

Q. Advanced Research Focus

  • COMSOL Multiphysics integration : Model reaction kinetics (e.g., thiazolidinone ring closure) under flow chemistry conditions to optimize temperature, pressure, and residence time .
  • Machine learning : Train models on existing datasets to predict solubility, stability, or bioactivity using descriptors like logP, polar surface area, and topological indices .

What strategies resolve contradictions in spectral or bioactivity data?

Q. Advanced Research Focus

  • Contradictory NMR peaks : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Bioactivity variability : Conduct dose-response studies across multiple cell lines and validate via orthogonal assays (e.g., Western blot for protein targets).

How is X-ray crystallography applied to confirm molecular geometry?

Q. Advanced Research Focus

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).
  • Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Structure refinement : Solve with SHELX-97; analyze bond lengths/angles (e.g., C-S bond in thiazolidinone ≈ 1.67 Å) and dihedral angles to confirm the (5Z)-configuration .

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